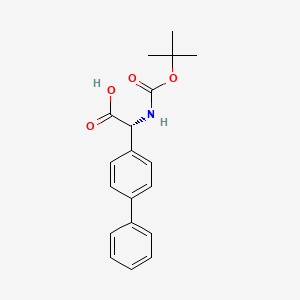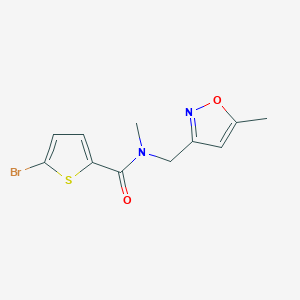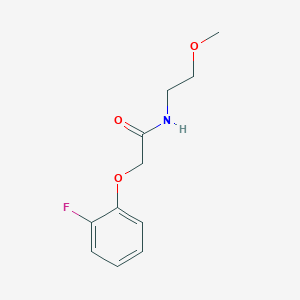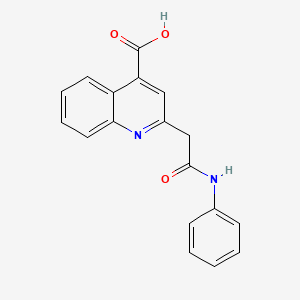
2-Phenylcarbamoylmethyl-quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Oxo-2-(phenylamino)ethyl)quinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry This compound features a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-2-(phenylamino)ethyl)quinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Pfitzinger reaction, which is a classical method for synthesizing quinoline derivatives. This reaction typically involves the condensation of an isatin derivative with an aromatic amine in the presence of a base, followed by cyclization to form the quinoline core.
Another approach is the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an aldehyde or ketone under acidic or basic conditions. This method is known for its efficiency in constructing the quinoline ring system.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Oxo-2-(phenylamino)ethyl)quinoline-4-carboxylic acid may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial synthesis to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Oxo-2-(phenylamino)ethyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Aplicaciones Científicas De Investigación
2-(2-Oxo-2-(phenylamino)ethyl)quinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Quinoline derivatives, including this compound, are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Oxo-2-(phenylamino)ethyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound can bind to enzyme active sites, blocking their catalytic activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the phenylamino group, resulting in different reactivity and biological activity.
2-Phenylquinoline-4-carboxylic acid: Similar structure but without the oxo group, affecting its chemical properties.
2-(2-Aminoethyl)quinoline-4-carboxylic acid: Contains an amino group instead of the oxo group, leading to different interactions with biological targets.
Uniqueness
2-(2-Oxo-2-(phenylamino)ethyl)quinoline-4-carboxylic acid is unique due to the presence of both the oxo and phenylamino groups, which enhance its chemical reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific fields.
Propiedades
Fórmula molecular |
C18H14N2O3 |
|---|---|
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
2-(2-anilino-2-oxoethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H14N2O3/c21-17(20-12-6-2-1-3-7-12)11-13-10-15(18(22)23)14-8-4-5-9-16(14)19-13/h1-10H,11H2,(H,20,21)(H,22,23) |
Clave InChI |
ZEMRXGGLTYGNDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)CC2=NC3=CC=CC=C3C(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


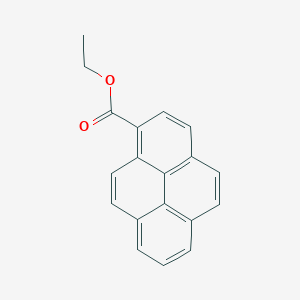
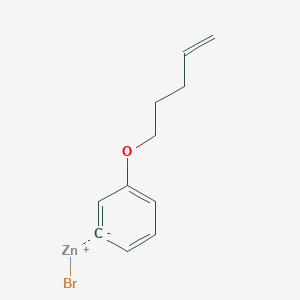

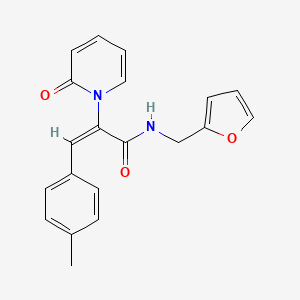
![1-Spiro[3.3]heptan-2-ylethanol](/img/structure/B14890590.png)
![6-{[3-(Methoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14890594.png)
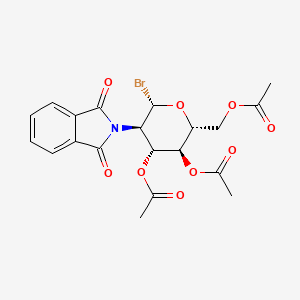
![(S)-2-(4-(2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoic acid](/img/structure/B14890619.png)
![8-Ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B14890622.png)
